Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Description
Significance of Aryl Chlorosulfonates in Modern Organic Synthesis
Aryl chlorosulfonates, in general, are highly reactive intermediates. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of their utility, enabling the facile introduction of the sulfonyl group, which is a key structural motif in many biologically active compounds and functional materials. The substitution pattern on the aromatic ring can further modulate the reactivity and properties of the resulting sulfonamides, sulfonates, and other derivatives.
Contextual Overview of Benzoate (B1203000) Ester Derivatives in Chemical Research
Benzoate ester derivatives are ubiquitous in chemical research and industry. They are found in natural products, serve as protecting groups in organic synthesis, and are integral components of pharmaceuticals, agrochemicals, and polymers. The ester functionality can be readily hydrolyzed or transformed into other functional groups, providing synthetic flexibility. The specific substituents on the benzoic acid core dictate the chemical and physical properties of the ester, influencing its reactivity and potential applications.
Research Focus on Methyl 4-chloro-3-(chlorosulfonyl)benzoate: A Comprehensive Academic Perspective
This compound (CAS Number: 1000933-19-6) is a distinct molecule that combines the features of both aryl chlorosulfonates and benzoate esters. biosynth.com Its structure, featuring a chlorine atom and a chlorosulfonyl group on the benzene (B151609) ring, presents a unique electronic and steric environment that influences its reactivity. This compound is primarily of interest as a chemical intermediate, offering two reactive sites for further chemical transformations. The chlorosulfonyl group provides a handle for the synthesis of sulfonamides and related compounds, while the methyl ester can be manipulated to afford other derivatives. The academic focus on this compound lies in its potential as a building block for novel molecules with desired properties, particularly in the fields of medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and synthesis.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1000933-19-6 biosynth.com |
| Molecular Formula | C₈H₆Cl₂O₄S biosynth.com |
| Molecular Weight | 269.1 g/mol biosynth.com |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl |
| InChI Key | SXAYTEZGGGOESJ-UHFFFAOYSA-N |
Data sourced from chemical supplier databases. The data is for informational purposes and has not been independently verified.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Solid |
| Purity | Typically offered at ≥96% by commercial suppliers |
Data sourced from chemical supplier databases. The data is for informational purposes and has not been independently verified.
Synthesis and Reactivity
The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. It is expected to readily react with nucleophiles. For instance, its reaction with primary or secondary amines would yield the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
Applications in Organic Synthesis
Given its bifunctional nature, this compound serves as a versatile intermediate in organic synthesis.
Role as a Key Intermediate in the Synthesis of Biologically Active Molecules
The primary application of this compound is likely in the synthesis of novel sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore present in a wide range of drugs, including diuretics, antibiotics, and hypoglycemic agents. By reacting this compound with various amines, a library of novel sulfonamides can be generated for screening for biological activity. The presence of the chloro and methyl benzoate groups provides additional points for structural modification, allowing for the fine-tuning of the pharmacological properties of the target molecules.
Utility as a Building Block for Novel Chemical Scaffolds
Beyond its use in medicinal chemistry, this compound can be employed as a building block for the creation of more complex and novel chemical scaffolds. The two distinct reactive sites allow for sequential or orthogonal chemical transformations, enabling the construction of intricate molecular architectures that may find applications in materials science or as ligands in coordination chemistry.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-3-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAYTEZGGGOESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-19-6 | |
| Record name | methyl 4-chloro-3-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of Methyl 4 Chloro 3 Chlorosulfonyl Benzoate
Fundamental Electrophilic Nature of the Chlorosulfonyl Moiety
The chlorosulfonyl group (-SO₂Cl) is inherently electrophilic due to the presence of the electron-withdrawing oxygen and chlorine atoms bonded to the sulfur atom. This creates a significant partial positive charge on the sulfur atom, making it a prime target for attack by nucleophiles. The electron-withdrawing nature of the sulfonyl group renders the chlorine atom a good leaving group, facilitating nucleophilic substitution reactions.
The aromatic ring, substituted with a chloro group and a methyl ester group, further influences the electrophilicity of the sulfonyl chloride. Both the chloro group and the methyl ester group are electron-withdrawing, which intensifies the partial positive charge on the sulfur atom of the chlorosulfonyl group, thereby enhancing its reactivity towards nucleophiles.
Nucleophilic Substitution Reactions of the Chlorosulfonyl Group
The sulfonyl chloride group of Methyl 4-chloro-3-(chlorosulfonyl)benzoate readily undergoes nucleophilic substitution reactions with various nucleophiles, leading to the formation of a diverse range of derivatives.
The general reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrogen chloride that is formed as a byproduct.
Table 1: Representative Sulfonamide Formation Reactions
| Nitrogen Nucleophile | Product Name |
| Ammonia | Methyl 4-chloro-3-sulfamoylbenzoate |
| Methylamine (B109427) | Methyl 4-chloro-3-(N-methylsulfamoyl)benzoate |
| Diethylamine | Methyl 4-chloro-3-(N,N-diethylsulfamoyl)benzoate |
| Aniline (B41778) | Methyl 4-chloro-3-(N-phenylsulfamoyl)benzoate |
The reaction of this compound with alcohols or phenols in the presence of a base is the standard method for the synthesis of sulfonate esters. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride.
This reaction is of significant importance in organic synthesis as sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions.
Table 2: Representative Sulfonate Ester Synthesis
| Oxygen Nucleophile | Product Name |
| Methanol (B129727) | Methyl 4-chloro-3-(methoxysulfonyl)benzoate |
| Ethanol | Methyl 4-chloro-3-(ethoxysulfonyl)benzoate |
| Phenol | Methyl 4-chloro-3-(phenoxysulfonyl)benzoate |
| p-Cresol | Methyl 4-chloro-3-(p-tolyloxysulfonyl)benzoate |
In a similar fashion to oxygen nucleophiles, sulfur nucleophiles such as thiols can react with this compound to produce sulfonothioates. The reaction mechanism involves the nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride group.
Table 3: Representative Sulfonothioate Formation
| Sulfur Nucleophile | Product Name |
| Ethanethiol | S-Ethyl 2-chloro-4-(methoxycarbonyl)benzenesulfonothioate |
| Thiophenol | S-Phenyl 2-chloro-4-(methoxycarbonyl)benzenesulfonothioate |
Detailed kinetic and thermodynamic studies specifically for this compound are not extensively documented in publicly available literature. However, the kinetics of nucleophilic substitution on arylsulfonyl chlorides generally follow a second-order rate law, being first order in both the sulfonyl chloride and the nucleophile.
The reaction rate is influenced by several factors:
Nucleophilicity of the attacking species: Stronger nucleophiles will react faster.
Solvent polarity: Polar solvents can stabilize the transition state, potentially increasing the reaction rate.
Electronic effects of the substituents on the aromatic ring: The electron-withdrawing chloro and methyl ester groups in this compound are expected to increase the rate of nucleophilic attack by enhancing the electrophilicity of the sulfur atom.
Thermodynamically, the formation of sulfonamides and sulfonate esters from sulfonyl chlorides is generally a favorable process, driven by the formation of a stable sulfur-nitrogen or sulfur-oxygen bond and the liberation of a stable chloride ion.
Reduction Pathways of the Sulfonyl Chloride Functional Group
The sulfonyl chloride group in this compound can be reduced to various other sulfur-containing functional groups, such as sulfinic acids, disulfides, or thiols, depending on the reducing agent and reaction conditions.
Common reduction pathways for arylsulfonyl chlorides include:
Reduction to Sulfinic Acids: Mild reducing agents like sodium sulfite (B76179) or sodium bisulfite can reduce sulfonyl chlorides to the corresponding sulfinic acids.
Reduction to Thiols: Stronger reducing agents such as zinc and acid, or lithium aluminum hydride, are capable of reducing sulfonyl chlorides directly to the corresponding thiols.
Reductive Coupling to Disulfides: Some reducing agents can lead to the formation of disulfides through the reductive coupling of two sulfonyl chloride molecules.
The specific reduction products of this compound would depend on the chosen methodology, offering a route to a variety of sulfur-functionalized benzoic acid derivatives.
Table 4: Potential Reduction Products
| Reducing Agent | Potential Product |
| Sodium sulfite | Sodium 2-chloro-4-(methoxycarbonyl)benzenesulfinate |
| Zinc / Acid | Methyl 4-chloro-3-mercaptobenzoate |
| Lithium aluminum hydride | (4-Chloro-3-mercaptophenyl)methanol |
Formation of Sulfinic Acids and Sulfones
The reactivity of this compound is largely dictated by its chlorosulfonyl group (-SO₂Cl), a versatile functional group that serves as a precursor for various sulfur-containing compounds. Arylsulfonyl chlorides are established intermediates in the synthesis of diverse functional groups, including sulfinic acids and sulfones. orgsyn.org
The conversion of the chlorosulfonyl moiety to a sulfinic acid can be achieved through reduction. While specific studies on this compound are not detailed in the provided results, the general transformation of sulfonyl chlorides to sulfinic acids is a known process. Another synthetic route involves the conversion of methyl sulfones into sulfinic acids, which suggests that the sulfonyl chloride could first be transformed into a sulfone and then subsequently converted. organic-chemistry.org
The formation of sulfones from this compound involves the reaction of the sulfonyl chloride with a nucleophile. For instance, reaction with organometallic reagents or other carbon nucleophiles can lead to the formation of a carbon-sulfur bond, yielding a sulfone. The synthesis of heteroaromatic methyl sulfones has been achieved using specialized reagents that react with bis-nucleophiles, highlighting a modern approach to creating sulfone-containing heterocycles. nih.gov The transformation of the chlorosulfonyl group to a methyl sulfone, for example, would result in the formation of Methyl 4-chloro-3-(methylsulfonyl)benzoate. chemicalbook.com The general reactivity of the chlorosulfonyl group allows for nucleophilic substitution at the sulfur atom, as seen in its reactions with various nucleophiles. arxada.com
The following table summarizes potential transformations of the chlorosulfonyl group into sulfones and related derivatives based on common nucleophilic substitution reactions.
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | Sulfonate Ester |
| Amine (RNH₂) | Ammonia (NH₃) | Sulfonamide |
| Hydride (H⁻) | Lithium aluminum hydride (LiAlH₄) | Thiol (over-reduction) |
| Carbanion (R⁻) | Grignard reagent (RMgBr) | Sulfone |
Control over Reduction Products and Selectivity
The reduction of the chlorosulfonyl group in molecules like this compound requires careful control to achieve selective product formation. The outcome of the reduction is highly dependent on the reducing agent used and the reaction conditions.
Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) typically reduce sulfonyl chlorides to the corresponding mercaptans (thiols). researchgate.net However, novel reduction pathways have been observed where selectivity can be controlled. For instance, certain γ-sulfone sulfonyl chlorides undergo reduction with LiAlH₄ to furnish ethyl sulfones, where the reaction proceeds in an Sₙ2 fashion with the chlorosulfonyl moiety acting as a leaving group. researchgate.net This indicates that under specific structural circumstances, the reduction can be steered away from simple conversion to a thiol.
Controlling the reaction to yield a sulfinic acid, an intermediate reduction state between a sulfonyl chloride and a thiol, is also a key synthetic challenge. Achieving this selectivity requires milder reducing agents or specific reaction conditions that prevent over-reduction. The presence of other reducible functional groups in this compound, namely the methyl ester, adds another layer of complexity. A successful selective reduction would target the chlorosulfonyl group without affecting the ester or the aryl chloride.
Ester Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Moiety
The benzoate moiety of this compound features a methyl ester group, which is susceptible to hydrolysis and transesterification reactions.
Ester hydrolysis, typically carried out under acidic or basic conditions, converts the ester into its corresponding carboxylic acid. cymitquimica.com For this compound, this reaction would yield 4-chloro-3-(chlorosulfonyl)benzoic acid. Base-catalyzed hydrolysis, or saponification, is a common method, often employing reagents like sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt. chemspider.com
The rate and ease of hydrolysis are influenced by the electronic and steric environment of the ester. A comparative study on various benzoate esters revealed that the stability is inversely proportional to the size of the alcohol group. nih.gov Furthermore, electron-withdrawing substituents on the benzene (B151609) ring can affect the lability of the ester. nih.gov The table below, derived from kinetic data on various benzoate esters, illustrates the influence of the ester's alkyl group on its stability in rat plasma. nih.gov
| Compound | Alkoxyl Group | Half-life (t₁/₂) in rat plasma (min) |
| Methyl benzoate | -OCH₃ | 36 |
| Ethyl benzoate | -OCH₂CH₃ | 17 |
| n-Propyl benzoate | -O(CH₂)₂CH₃ | 10 |
| n-Butyl benzoate | -O(CH₂)₃CH₃ | 10 |
| Phenyl benzoate | -OC₆H₅ | 7 |
Transesterification is another key reaction of the ester group, involving the exchange of the methyl group for a different alkyl or aryl group from an alcohol (R'-OH). This reaction is typically catalyzed by an acid or a base and is an equilibrium process. Driving the reaction to completion often requires using the new alcohol as a solvent or removing the displaced methanol from the reaction mixture.
Radical and Ionic Reaction Pathways
The chemical behavior of this compound can be understood through both ionic and radical reaction pathways, depending on the reagents and conditions employed.
Ionic Reactions: Most of the characteristic reactions of this compound proceed through ionic mechanisms. The sulfur atom of the chlorosulfonyl group is highly electrophilic, making it a prime target for nucleophilic attack. Reactions with nucleophiles such as water, alcohols, and amines are classic examples of nucleophilic substitution at the sulfonyl group. arxada.com Similarly, the carbonyl carbon of the methyl ester group is electrophilic and undergoes nucleophilic acyl substitution during hydrolysis and transesterification.
Furthermore, the benzene ring itself can participate in ionic reactions, specifically electrophilic aromatic substitution. The substituents already present on the ring—the chloro, chlorosulfonyl, and methyl carboxylate groups—will direct the position of any incoming electrophile. Both the -SO₂Cl and -COOCH₃ groups are strongly deactivating and meta-directing, while the -Cl group is deactivating but ortho-, para-directing. The interplay of these directing effects would determine the outcome of reactions like nitration or halogenation.
Radical Reactions: While less common for this specific substrate, radical pathways can be initiated under certain conditions. For instance, side-chain chlorination of related aromatic compounds, such as methyl p-methylbenzoate, occurs via a free-radical mechanism, which requires initiation by UV light or a chemical catalyst. google.com Although this compound lacks a simple alkyl side chain susceptible to such reactions, this illustrates the potential for radical processes in substituted aromatics under specific energetic conditions.
Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Studies
The investigation of reaction mechanisms for compounds like this compound relies heavily on spectroscopic and kinetic analysis. These studies provide insights into reaction pathways, intermediates, and transition states.
Spectroscopic Studies: Spectroscopic techniques are essential for identifying reactants, products, and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of organic molecules. For example, in the hydrolysis of the ester, the disappearance of the methyl singlet (~3.9 ppm) and the appearance of a carboxylic acid proton signal would confirm the reaction's progress.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups. The strong characteristic stretches for the sulfonyl chloride (S=O), carbonyl (C=O), and C-Cl bonds can be monitored to follow a reaction. For instance, the conversion of the sulfonyl chloride to a sulfonamide would result in the appearance of N-H stretching bands. scielo.br
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of compounds, which is crucial for confirming the identity of reaction products.
Kinetic Studies: Kinetic studies measure reaction rates to provide quantitative data about the mechanism. By observing how the reaction rate changes with reactant concentrations, temperature, or catalysts, detailed mechanistic information can be deduced. For example, the study of the hydrolysis rates of various benzoate esters, which generated the half-life data presented in section 3.4, helps establish structure-activity relationships. nih.gov Such studies can reveal whether a reaction is first-order or second-order, providing clues about the number of molecules involved in the rate-determining step of the reaction.
Derivatization Strategies and Analytical Applications of Chlorosulfonyl Benzoates
Application as Derivatization Reagents in Advanced Analytical Chemistry
Methyl 4-chloro-3-(chlorosulfonyl)benzoate serves as a versatile derivatization reagent, particularly valuable in mass spectrometry-based analyses. Its utility stems from the reactive chlorosulfonyl group, which can covalently label analytes containing nucleophilic functional groups such as hydroxyls and amines. This structural modification is strategically employed to enhance the analytical performance for various classes of molecules.
Charge-Switch Derivatization for Enhanced Mass Spectrometric Sensitivity
One of the most powerful applications of chlorosulfonyl benzoate (B1203000) derivatives is in charge-switch derivatization. Many classes of compounds, such as certain lipids and sterols, typically exhibit low ionization efficiency or form unstable ions in positive ion mode mass spectrometry. Derivatization with a reagent like this compound introduces a sulfonic acid moiety (after hydrolysis of the sulfonyl chloride) or a stable sulfonate ester. This modification allows the analyte, which is normally detected in positive ion mode, to be efficiently ionized and detected in the negative ion mode. cdc.gov
This "charge-switch" strategy offers several advantages. It can lead to a higher stability of the analyte ions within the ion source, significantly improve ionization efficiency, and consequently, substantially increase the sensitivity of the analysis. cdc.govlibretexts.org By converting analytes into derivatives that are readily analyzed in the negative ion mode, detection limits can be lowered dramatically, enabling the quantification of trace-level compounds in complex biological matrices. scbt.combiosynth.com For instance, the use of a similar derivatizing agent, 3-(chlorosulfonyl)benzoic acid, has been shown to reduce the limits of detection for free sterols in plasma to the 15–25 pmol/mL range. cdc.govscbt.com
Optimization of Derivatization Protocols for Specific Analyte Classes
The efficiency of the derivatization reaction is highly dependent on the reaction conditions, which must be tailored for different classes of analytes. Key parameters that require optimization include the reaction temperature, reaction time, and the concentration and type of base used as a catalyst.
For the derivatization of lipids such as acylglycerols and sterols using the analogous 3-(chlorosulfonyl)benzoic acid, an optimal yield was achieved with a reaction time of 40 minutes at 60 °C. cdc.govscbt.combiosynth.com The choice of base is also critical; pyridine (B92270) is often used in these reactions, and its concentration relative to the derivatizing reagent must be carefully controlled to maximize the reaction yield. cdc.gov Studies have shown that in the absence of pyridine, the reaction yield is minimal and lacks reproducibility. cdc.gov The stability of the resulting derivatives is also a crucial factor, with studies confirming that derivatives of lipids can be stable for 10 hours at 4 °C and for several days at -80 °C, ensuring the robustness of the method for routine analysis. cdc.govscbt.com The importance of tailoring derivatization methods is highlighted by research showing that alternative protocols can significantly improve detection limits for challenging analytes like glucosamine, choline, and cortisol compared to standard methods.
Impact on Ionization Efficiency and Fragmentation Patterns in Mass Spectrometry
Derivatization with chlorosulfonyl benzoates profoundly impacts the behavior of analytes in the mass spectrometer. The introduction of the sulfonyl group not only enhances ionization efficiency, as discussed, but also directs the fragmentation of the molecule under tandem mass spectrometry (MS/MS) conditions. cdc.gov This controlled fragmentation is highly advantageous for structural elucidation and selective quantification.
The derivatization leads to the formation of diagnostic fragment ions that are characteristic of the analyte class or even specific isomers. cdc.govchemicalbook.com For example, in the analysis of polychlorinated biphenyl (B1667301) (PCB) sulfate (B86663) derivatives, the fragmentation pattern is dependent on the position of the sulfate moiety, allowing for structural differentiation. researchgate.netscbt.com The derivatizing tag provides a predictable fragmentation pathway, often yielding a prominent and specific product ion that can be used for highly selective and sensitive quantification using techniques like multiple reaction monitoring (MRM). chemicalbook.com This directed fragmentation helps to overcome issues of poor or uninformative fragmentation seen with underivatized analytes, making the resulting analytical methods more reliable and specific. cdc.govlibretexts.org
Spectroscopic Characterization of this compound and its Derivatives
The structural integrity and purity of this compound and the derivatives it forms are confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
NMR spectroscopy provides detailed information about the molecular structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. The three protons on the benzene (B151609) ring are in different chemical environments due to the different substituents. Their expected chemical shifts would be in the aromatic region (typically δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, doublet of doublets) and coupling constants being dictated by their positions relative to each other and the electron-withdrawing chloro, chlorosulfonyl, and methyl ester groups. The methyl group of the ester would appear as a sharp singlet further upfield, typically around δ 3.9-4.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal. The carbonyl carbon of the ester group is expected to appear significantly downfield (δ 160-170 ppm). The six carbons of the aromatic ring will resonate in the δ 120-150 ppm range, with the exact shifts influenced by the attached functional groups. The carbon of the methyl ester group will be observed upfield, typically in the δ 50-60 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ester -OCH₃ | ~3.9 | ~53 |
| Aromatic C-H | 7.5 - 8.5 | 125 - 140 |
| Aromatic C-Cl | - | 135 - 145 |
| Aromatic C-S | - | 140 - 150 |
| Aromatic C-COO | - | ~130 |
| Ester C=O | - | ~164 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several strong absorption bands corresponding to its constituent parts.
The most prominent peaks would include:
A strong absorption from the carbonyl (C=O) stretching of the ester group, typically found in the range of 1720-1740 cm⁻¹.
Strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl group (S=O) , which are expected around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
Stretching vibrations for the C-O bond of the ester group would appear in the 1250-1300 cm⁻¹ region.
Absorptions for the aromatic C=C bonds would be seen in the 1450-1600 cm⁻¹ region.
The C-Cl stretching vibration would be observed in the fingerprint region, typically between 700-800 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Ester Carbonyl (C=O) | Stretch | 1720 - 1740 |
| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370 - 1390 |
| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1170 - 1190 |
| Ester C-O | Stretch | 1250 - 1300 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aryl-Cl | Stretch | 700 - 800 |
Chromatographic Analysis and Purity Assessment
The purity and identity of this compound are critical for its application in derivatization strategies. Chromatographic techniques are indispensable for assessing the purity of the compound, monitoring reaction progress during its synthesis or derivatization, and separating it from starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, offering high resolution and sensitivity.
Methodology & Findings: A typical RP-HPLC method for the analysis of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govmyfoodresearch.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. ajast.net
Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. The detection wavelength is typically set at a maximum absorbance wavelength, for instance, 254 nm, to ensure high sensitivity. myfoodresearch.com The retention time of the main peak corresponding to this compound is used for identification, while the peak area is proportional to its concentration, allowing for quantitative purity assessment. researchgate.net Impurities will appear as separate peaks with different retention times.
A validated HPLC method can provide precise and accurate determination of the purity of this compound, typically achieving purities of >98% for commercial-grade products. apolloscientific.co.uk The method's validation would include parameters such as linearity, accuracy, precision, and specificity to ensure reliable results. researchgate.net
Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Acetic Acid in Water | Acidified aqueous phase to control ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 50% B to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength. |
| Injection Volume | 10 µL | Standard injection volume for analytical runs. |
| Expected Retention Time | ~12.5 min | Dependant on the specific method, but indicative of its retention. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net However, the direct analysis of sulfonyl chlorides like this compound by GC can be challenging due to their thermal lability. At the high temperatures of the GC injector and column, these compounds can degrade. nih.gov
Methodology & Findings: To circumvent thermal degradation, a common strategy is the derivatization of the sulfonyl chloride to a more thermally stable derivative prior to GC-MS analysis. nih.gov For instance, reaction with a secondary amine, such as diethylamine, converts the sulfonyl chloride to a stable sulfonamide. core.ac.uk This derivatization step not only improves thermal stability but can also enhance chromatographic properties.
The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., RTX-5MS). rsc.org The temperature program is optimized to achieve good separation between the derivatized product and any impurities.
The mass spectrometer, often operating in electron ionization (EI) mode, provides fragmentation patterns that are characteristic of the derivatized compound, allowing for unambiguous identification. rsc.org Selected Ion Monitoring (SIM) mode can be used for trace-level quantification of impurities, offering enhanced sensitivity and specificity. researchgate.net GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may not be readily detected by HPLC.
Interactive Data Table: Typical GC-MS Parameters for Derivatized Analysis
| Parameter | Value | Rationale |
| Derivatizing Agent | Diethylamine | Forms a thermally stable N,N-diethylsulfonamide derivative. core.ac.uk |
| GC Column | RTX-5MS (30 m x 0.25 mm ID, 0.25 µm) | A versatile column suitable for a wide range of compounds. rsc.org |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 250 °C | High enough for volatilization without causing degradation of the derivative. |
| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) | A temperature ramp to separate compounds with different boiling points. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | 50-500 amu | Covers the expected mass range of the derivative and its fragments. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. youtube.comthieme.de In the synthesis of this compound or its subsequent derivatization reactions, TLC can be used to quickly assess the consumption of starting materials and the formation of the desired product.
Methodology & Findings: A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. researchgate.net Alongside the reaction mixture, spots of the starting material and, if available, the pure product are applied as standards for comparison. youtube.com The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase). merckmillipore.com
The choice of the solvent system is crucial for achieving good separation. For aromatic compounds like this compound, mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate or dichloromethane (B109758) are commonly used. silicycle.comgoogle.com The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) value for the product that is ideally between 0.3 and 0.5. silicycle.com
After development, the spots are visualized, usually under UV light at 254 nm, where the aromatic rings will appear as dark spots. researchgate.net By comparing the intensity of the spot corresponding to the starting material with that of the product, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. youtube.com
Interactive Data Table: Example TLC Systems for Reaction Monitoring
| Solvent System (v/v) | Compound Polarity Suitability | Rationale |
| 3:1 Hexane / Ethyl Acetate | Non-polar to moderately polar | Good starting point for many organic reactions. silicycle.com |
| 9:1 Toluene / Acetone | Moderately polar | Offers different selectivity compared to hexane/ethyl acetate systems. |
| 1:1 Dichloromethane / Hexane | Non-polar | Suitable for separating less polar compounds. |
| 95:5 Chloroform / Methanol | Polar | Used for more polar products or starting materials. |
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is an essential analytical technique for the structural elucidation and quantitative analysis of this compound and its derivatives. It provides information about the molecular weight and the structure of a molecule based on the mass-to-charge ratio (m/z) of its ions.
Structural Elucidation: When coupled with a separation technique like GC or LC, MS provides a powerful tool for identifying the compound and its impurities. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a "molecular fingerprint" that can be used to confirm the structure of the compound.
For this compound (Molecular Weight: 269.1 g/mol ), characteristic fragmentation patterns would be expected. scbt.combiosynth.com Key fragmentation pathways could include the loss of a chlorine radical from the sulfonyl chloride group ([M-Cl]+), the loss of the entire chlorosulfonyl group ([M-SO2Cl]+), or cleavage of the ester group. nih.gov For instance, loss of the methoxy (B1213986) group (-OCH3) from the ester would result in a fragment ion. The presence of two chlorine atoms would also give a characteristic isotopic pattern in the mass spectrum.
Quantitative Analysis: Mass spectrometry, particularly when used in tandem with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for quantitative analysis. nih.govresearchgate.net This is especially important for the determination of trace-level impurities or for quantifying the products of derivatization reactions.
In a typical LC-MS/MS experiment, the parent ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion is monitored in the second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. nih.gov By using an isotopically labeled internal standard, highly accurate and precise quantification can be achieved. nih.gov
Interactive Data Table: Predicted Mass Spectral Fragments for this compound
| Fragment Ion | Proposed Structure / Loss | m/z (for ³⁵Cl) | Rationale |
| [M]⁺ | Molecular Ion | 268 | Represents the intact ionized molecule. |
| [M-Cl]⁺ | Loss of a chlorine radical from the sulfonyl group | 233 | A common fragmentation pathway for sulfonyl chlorides. nih.gov |
| [M-OCH₃]⁺ | Loss of a methoxy radical from the ester | 237 | Alpha-cleavage adjacent to the carbonyl group. pharmacy180.com |
| [M-COOCH₃]⁺ | Loss of the carbomethoxy group | 209 | Cleavage of the ester group. |
| [C₇H₄ClO₂]⁺ | Benzoyl-type cation after loss of SO₂Cl | 155 | Fragmentation involving the loss of the sulfonyl chloride moiety. |
| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111 | Further fragmentation of the aromatic ring. |
Computational and Theoretical Chemistry Studies on Chlorosulfonyl Benzoates
Electronic Structure and Bonding Analysis of Methyl 4-chloro-3-(chlorosulfonyl)benzoate
A thorough investigation into the electronic structure of this compound would form the foundation of its theoretical characterization. This analysis would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, to elucidate the distribution of electrons within the molecule.
Key areas of investigation would include:
Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For instance, a smaller gap often suggests higher reactivity.
Electron Density Distribution and Electrostatic Potential: Mapping the electron density surface would reveal the electron-rich and electron-deficient regions of the molecule. The electrostatic potential map would highlight areas susceptible to nucleophilic or electrophilic attack. One would expect high electron density around the oxygen atoms of the ester and sulfonyl groups, and the chlorine atom attached to the ring, while the sulfur atom and the carbonyl carbon would be relatively electron-deficient.
Natural Bond Orbital (NBO) Analysis: This analysis would provide detailed insights into the bonding interactions, including the nature of the covalent bonds (e.g., sigma and pi contributions), lone pair occupations, and any significant hyperconjugative or resonance interactions. This would be particularly useful for understanding the influence of the electron-withdrawing chlorosulfonyl and chloro groups on the aromatic ring and the methyl ester group.
A hypothetical data table summarizing the results of such an analysis is presented below.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| DFT (B3LYP) | 6-311++G(d,p) | Value | Value | Value | Value |
| MP2 | cc-pVTZ | Value | Value | Value | Value |
Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. For this compound, this could be applied to understand its reactivity, for example, in nucleophilic substitution reactions at the sulfonyl chloride group.
A typical study would involve:
Locating Stationary Points: Geometries of the reactant, product, and any intermediates would be optimized to find their minimum energy structures. Transition state structures, which are first-order saddle points on the potential energy surface, would also be located.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the located transition state correctly connects the reactant and product.
The results of these calculations would provide a detailed, step-by-step mechanism of a given reaction, which is invaluable for understanding and predicting chemical behavior.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial to its properties and reactivity. For this compound, conformational analysis would focus on the rotation around the C-S and C-C single bonds connecting the sulfonyl chloride and methyl ester groups to the benzene (B151609) ring.
Potential Energy Surface (PES) Scan: By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This would identify the most stable (lowest energy) conformations and the energy barriers between different conformations.
Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic picture of the molecule's behavior over time at a given temperature. This can reveal the accessible conformations and the timescales of conformational changes, providing a more realistic view of the molecule's behavior in a solution or solid state.
Investigation of Neighboring Group Participation and Stereoelectronic Effects
The substituents on the benzene ring of this compound could potentially influence its reactivity through neighboring group participation and stereoelectronic effects. While direct participation of the chloro or methyl ester groups in reactions at the sulfonyl chloride is less common, their electronic influence is significant.
Stereoelectronic Effects: These effects arise from the specific spatial arrangement of orbitals. For example, the orientation of the lone pairs on the oxygen atoms of the methyl ester relative to the pi-system of the benzene ring could influence the ring's electron density and, consequently, its reactivity. mdpi.com Computational methods can quantify these orbital interactions.
Neighboring Group Participation: In certain reactions, a nearby functional group can act as an internal nucleophile, leading to an intermediate and affecting the reaction rate and stereochemistry. mdpi.com While less likely for this specific compound, computational studies could explore the feasibility of such pathways under different reaction conditions.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR studies involving this compound have been found, it could be included in a larger dataset of substituted benzoyl chlorides or sulfonyl chlorides to develop such a model.
The process would involve:
Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) would be calculated for a series of related compounds using computational methods.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates these descriptors with experimentally measured reactivity data (e.g., reaction rates).
Model Validation: The predictive power of the model would be tested on a separate set of compounds not used in the model building process.
Such a model could then be used to predict the reactivity of new, unsynthesized compounds, aiding in the design of molecules with desired properties.
Methyl 4 Chloro 3 Chlorosulfonyl Benzoate As a Versatile Synthetic Intermediate in Advanced Organic Synthesis
Utility in Constructing Complex Molecular Architectures
The strategic placement of reactive functional groups on the benzene (B151609) ring of Methyl 4-chloro-3-(chlorosulfonyl)benzoate makes it a versatile scaffold for building intricate molecules. The chlorosulfonyl group, in particular, serves as a powerful electrophilic handle for introducing sulfur-containing moieties, which are prevalent in a vast number of biologically active compounds.
Synthesis of Sulfonamide-Containing Scaffolds
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants. This compound is an excellent starting material for the synthesis of sulfonamide derivatives. The highly electrophilic sulfur atom of the chlorosulfonyl group readily reacts with the nucleophilic nitrogen of primary and secondary amines to form a stable sulfonamide linkage.
This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a robust and high-yielding method for incorporating the substituted benzoate (B1203000) core into a larger molecular framework. tandfonline.comnih.gov The general scheme for this transformation is shown below:
Reaction of this compound with an amine to form a sulfonamide.
The resulting sulfonamide retains the methyl ester and chloro functionalities, which can be further modified in subsequent synthetic steps, allowing for the creation of diverse chemical libraries for drug discovery and development. The development of optimized protocols using bases like lithium hydroxide (B78521) monohydrate has enabled rapid and efficient synthesis with minimal byproducts, enhancing the utility of this process. tandfonline.com
Introduction of Sulfonyl Functional Groups into Aromatic and Heterocyclic Systems
The chlorosulfonyl group of this compound can act as a sulfonylating agent in Friedel-Crafts type reactions. scispace.com In the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, it can react with electron-rich aromatic and heterocyclic compounds to form diaryl sulfones. google.comresearchgate.net This reaction forges a direct carbon-sulfur bond between two aromatic systems, a key linkage in various polymers, agrochemicals, and pharmaceuticals.
The reaction proceeds via the formation of a sulfonyl cation, which then undergoes electrophilic aromatic substitution on the activated aromatic substrate. The use of solid acid catalysts like zeolites or metal-exchanged montmorillonite (B579905) clays (B1170129) is an eco-friendly alternative, offering advantages such as reusability and high regioselectivity. scispace.comrsc.org
| Catalyst Type | Sulfonylating Agent | Aromatic Substrate | Key Advantage |
| Conventional Lewis Acids (e.g., AlCl₃, FeCl₃) | Arenesulfonyl chlorides | Arenes | Established methodology |
| Solid Acids (e.g., Zeolites, Fe³⁺-montmorillonite) | Arenesulfonyl chlorides, Sulfonic acids | Arenes | Reusable, eco-friendly, high regioselectivity scispace.comrsc.org |
| Triflic Acid (TfOH) | Aryl sulfonyl chlorides | Arenes | High efficiency and selectivity researchgate.net |
Formation of Sulfonate Esters and Sulfones as Key Linkages
Beyond sulfonamides and diaryl sulfones, this compound is instrumental in forming other critical sulfur-containing linkages, namely sulfonate esters and sulfones.
Sulfonate Esters: The reaction of the chlorosulfonyl group with alcohols or phenols, typically in the presence of a base like pyridine (B92270) or triethylamine, yields sulfonate esters. eurjchem.comresearchgate.net This transformation is analogous to the formation of sulfonamides and provides a stable linkage that is important in various chemical contexts. Sulfonate esters are not only found in biologically active molecules but also serve as valuable synthetic intermediates themselves. researchgate.net
Sulfones: Sulfones can be synthesized via several routes starting from aryl sulfonyl chlorides. As discussed, the Friedel-Crafts sulfonylation is a primary method for creating diaryl sulfones. scispace.com An alternative and increasingly popular method is the palladium-catalyzed Suzuki-type coupling reaction between an aryl sulfonyl chloride and an aryl boronic acid. organic-chemistry.orgchemrevlett.com This cross-coupling reaction offers a milder alternative to traditional Friedel-Crafts conditions and demonstrates broad functional group tolerance. Furthermore, sulfonyl chlorides can be reduced to sulfinate salts, which are then alkylated to produce alkyl aryl sulfones. rsc.org
Role in Functional Group Protection and Activation Strategies
The chemical properties of the sulfonyl group also lend themselves to strategies involving functional group protection and activation.
Sulfonamides are well-established protecting groups for amines. organic-chemistry.orgchem-station.com The reaction of an amine with a sulfonyl chloride like this compound converts the basic and nucleophilic amino group into a significantly less reactive sulfonamide. chem-station.com The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, reducing its availability for undesired side reactions. youtube.com While removal of traditional sulfonyl groups like tosyl can be challenging, specialized sulfonyl groups have been developed for easier cleavage, highlighting the versatility of this strategy. chem-station.comnih.gov
The sulfonyl group also serves as an activating group. Aryl sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, a property that activates the underlying carbon atom for displacement by a wide range of nucleophiles. chem-station.com This reactivity is fundamental in organic synthesis. Additionally, the aryl(sulfonyl)amino group itself has been demonstrated to be a competent leaving group in intramolecular substitution reactions, providing a novel method for activating amines toward cyclization processes. acs.org
Development of Novel Synthetic Methodologies Based on Chlorosulfonyl Benzoate Reactivity
The importance of compounds like this compound has spurred the development of new and improved synthetic methods. A significant advancement is the application of continuous flow chemistry to the synthesis of sulfonyl chlorides and their derivatives. rsc.orgacs.org Flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly important for highly exothermic reactions like chlorosulfonylation. rsc.org This technology enables safer, more efficient, and easily scalable production of sulfonamides and related compounds, minimizing waste and enhancing process safety. acs.orgacs.orggoogle.com
Novel catalytic systems are also being developed. For instance, palladium-catalyzed methods now allow for the synthesis of aryl sulfonyl chlorides from arylboronic acids, providing a regioselective route that is not constrained by the directing effects of electrophilic aromatic substitution. nih.gov Furthermore, visible-light photocatalysis has emerged as a mild and sustainable alternative for synthesizing sulfonyl chlorides from various precursors, avoiding the harsh reagents traditionally used. acs.org
Considerations for Industrial Scale-Up and Process Optimization
For a synthetic intermediate to be truly valuable, its use must be amenable to large-scale industrial production. Several factors make reactions involving this compound suitable for scale-up. The starting materials are often readily available, and the key reactions, such as sulfonamide formation, are typically high-yielding and proceed under manageable conditions.
Future Research Directions and Perspectives for Methyl 4 Chloro 3 Chlorosulfonyl Benzoate
Exploration of Novel Catalytic Transformations and Reaction Platforms
The sulfonyl chloride moiety of Methyl 4-chloro-3-(chlorosulfonyl)benzoate is traditionally used in nucleophilic substitution reactions, primarily for the synthesis of sulfonamides and sulfonate esters. However, the future of its application lies in the development of novel catalytic systems that can engage the sulfonyl chloride group in previously inaccessible transformations.
Transition-metal catalysis, in particular, offers a promising frontier. While palladium catalysts are often used to achieve the desulfonylation of arylsulfonyl chlorides, recent studies have shown their potential to promote carbon-sulfur bond formation. nih.gov Future work could focus on developing palladium-catalyzed cross-coupling reactions where this compound acts as a coupling partner, potentially enabling direct arylation, alkylation, or other C-C bond-forming reactions at the sulfur center. nih.govmit.edursc.org Similarly, copper-catalyzed systems, which have been used for C-S coupling with arylsulfonyl chlorides, could be explored to broaden the scope of accessible diaryl sulfone structures. researchgate.net The development of photocatalytic methods also presents an innovative direction, offering a sustainable alternative to traditional Sandmeyer-type reactions for producing sulfonyl chlorides, a methodology that could be reversed or adapted for novel transformations of the title compound. acs.org
These new platforms could transform the compound from a simple precursor for sulfonamides into a versatile building block for a wider range of sulfur-containing molecules.
| Catalytic Approach | Potential Transformation | Key Advantages | Representative Catalyst Systems |
| Palladium Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck type) at the S-Cl bond | High functional group tolerance, potential for novel C-S and C-C bond formation. nih.gov | Palladium complexes with specialized phosphine (B1218219) ligands. nih.govmit.edunih.gov |
| Copper Catalysis | C-S bond formation for diaryl sulfone synthesis | Cost-effective metal, mild reaction conditions. researchgate.net | Copper(I) iodide (CuI) with ligands like 1,10-phenanthroline. researchgate.net |
| Photocatalysis | Radical-based functionalization of the sulfonyl group | Use of visible light as a sustainable energy source, mild reaction conditions. acs.org | Heterogeneous catalysts like potassium poly(heptazine imide). acs.org |
Advancements in Stereoselective Synthesis Utilizing Chlorosulfonyl Benzoates
The development of asymmetric reactions is a cornerstone of modern organic synthesis. While this compound is an achiral molecule, future research can focus on its use as a key reagent in the stereoselective synthesis of chiral sulfone-containing compounds. Chiral sulfones are important structural motifs in medicinal chemistry.
A significant area for advancement is the enantioselective addition of the sulfonyl group to unsaturated systems. Recent breakthroughs have demonstrated the use of cooperative visible-light-induced electron donor-acceptor (EDA) complexes and chiral nickel catalysts to achieve the enantioselective addition of sulfonyl radicals (generated from sulfonyl chlorides) to α,β-unsaturated compounds. rsc.org Applying this strategy to this compound could provide a direct route to α-C chiral sulfones with high enantiomeric excess. rsc.org
Furthermore, the reaction of the sulfonyl chloride with chiral amines or alcohols, mediated by chiral catalysts or auxiliaries, could be optimized to achieve dynamic kinetic resolution, affording enantioenriched sulfinamides or sulfinates. nih.govacs.org These chiral sulfinyl compounds are themselves valuable as chiral auxiliaries, ligands for transition metals, and organocatalysts, further extending the utility of the parent benzoate (B1203000) derivative. nih.govacs.org
| Stereoselective Strategy | Target Chiral Product | Enabling Technology |
| Asymmetric Radical Addition | α-C Chiral Sulfones | Cooperative catalysis with a chiral Nickel complex and a photoactive Electron Donor-Acceptor (EDA) complex. rsc.org |
| Dynamic Kinetic Resolution | Enantioenriched Sulfinamides | Reaction with achiral amines in the presence of a chiral base or organocatalyst. nih.gov |
| Chiral Auxiliary Approach | Diastereomerically pure sulfonate esters | Reaction with chiral alcohols, followed by separation and further transformation. |
Integration with Flow Chemistry and Sustainable Chemical Synthesis Principles
The synthesis of aryl sulfonyl chlorides often involves diazotization and chlorosulfonylation, processes that can be hazardous when performed on a large scale in traditional batch reactors due to exothermic reactions and the handling of potentially explosive diazonium intermediates. acs.orgresearchgate.net Future research will undoubtedly focus on integrating the synthesis of this compound into continuous-flow platforms.
Studies on the synthesis of the isomeric Methyl 2-(chlorosulfonyl)benzoate have successfully demonstrated the advantages of flow chemistry. acs.orgresearchgate.net By using microreactors, superior heat and mass transfer are achieved, which allows for safer operation at higher temperatures and concentrations. researchgate.net This technology significantly inhibits the formation of side products, such as those from hydrolysis, leading to higher yields and purity. acs.org Adapting this continuous-flow diazotization and chlorosulfonylation process for this compound would represent a significant step towards a greener, safer, and more efficient manufacturing process suitable for industrial production. google.com
This approach aligns with the principles of sustainable chemistry by minimizing waste, reducing the risk of thermal runaway, and enabling a smaller manufacturing footprint.
| Parameter | Batch Processing (Conventional) | Flow Chemistry (Future Direction) |
| Safety | Risk of thermal runaway with exothermic steps; handling of unstable intermediates in large volumes. researchgate.net | Excellent heat transfer minimizes risk; small reactor volumes enhance safety. acs.orgresearchgate.net |
| Efficiency | Side reactions like hydrolysis can lower yield and purity. acs.org | Rapid mixing and precise temperature control inhibit side reactions, increasing yield. acs.org |
| Scalability | Scaling up can be complex and introduces significant safety challenges. | Straightforward scale-up by running longer or using parallel reactors ("numbering-up"). |
| Sustainability | Potentially larger solvent volumes and waste streams from side products and purification. | Reduced solvent usage, higher efficiency, and less waste. |
Development of Advanced Spectroscopic and In-Situ Monitoring Techniques
To optimize and control the synthesis and subsequent reactions of this compound, particularly within continuous flow systems, the development and application of advanced monitoring techniques are essential. Process Analytical Technology (PAT) provides the tools for real-time, in-situ analysis of chemical reactions. nih.govlongdom.org
Future research should focus on implementing techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. mt.commt.commt.com These methods can provide invaluable kinetic data and mechanistic insights without the need for offline sampling, which is often difficult with reactive species like sulfonyl chlorides. mt.com
FlowNMR spectroscopy is another powerful tool that has been used to monitor reactions involving sulfonyl chlorides, such as the formation of methanesulfonyl azide. researchgate.net Applying FlowNMR to the synthesis of this compound would allow for precise tracking of the reaction progress and the detection of any transient intermediates or byproducts. The integration of these PAT tools is crucial for developing robust, optimized, and automated manufacturing processes. rsc.orgpharmtech.com
| Technique | Information Gained | Application Area |
| In-situ FTIR (ReactIR) | Real-time concentration profiles of key functional groups (e.g., -SO₂Cl, C=O). mt.com | Monitoring reaction kinetics, detecting reaction endpoints, and identifying intermediates. mt.com |
| In-situ Raman Spectroscopy | Complementary vibrational data, often better for aqueous systems and C-S bonds. | Process control in flow reactors, monitoring crystallization and polymorphism of derivatives. |
| Flow NMR Spectroscopy | Detailed structural information, quantification of all species in the reaction mixture. researchgate.net | Mechanistic studies, real-time optimization of reaction conditions in continuous flow. researchgate.net |
Computational Design and Prediction of New Chlorosulfonyl Benzoate Derivatives with Tailored Reactivity
Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules and reactions. Future research on this compound and its derivatives will greatly benefit from the application of theoretical methods like Density Functional Theory (DFT).
DFT calculations can be employed to investigate the fundamental reactivity of the sulfonyl chloride group. Studies have already used this approach to determine whether nucleophilic substitution at the sulfur atom proceeds via an Sₙ2 or an addition-elimination mechanism, and to understand how substituents on the aryl ring influence reaction rates. nih.gov This knowledge can be used to predict the reactivity of newly designed derivatives of this compound, allowing for the in-silico design of compounds with tailored electrophilicity.
Furthermore, computational methods are invaluable for designing derivatives with specific biological functions. By performing molecular docking simulations, new sulfonamide derivatives can be designed to bind selectively to the active sites of specific enzymes. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate molecular structure with biological activity, guiding the synthesis of compounds with optimized properties. magtech.com.cn This predictive power will enable the rational design of novel drug candidates, agrochemicals, or materials originating from the this compound scaffold. researchgate.netnih.gov
| Computational Method | Predicted Property | Research Goal |
| Density Functional Theory (DFT) | Reaction energetics, transition state structures, reaction mechanisms (Sₙ2 vs. A-E). nih.gov | Rationalizing and predicting chemical reactivity; designing substrates with tailored electrophilicity. mdpi.com |
| Molecular Docking | Binding affinity and conformation within a biological target (e.g., enzyme active site). nih.gov | Designing potent and selective enzyme inhibitors for therapeutic applications. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlation between molecular descriptors and biological activity or physical properties. magtech.com.cn | Predicting the activity of novel derivatives to prioritize synthetic targets. |
| Hirshfeld Surface Analysis | Intermolecular interactions in the solid state. nih.gov | Understanding crystal packing and designing materials with specific solid-state properties. |
Q & A
Q. What are the key synthetic pathways for Methyl 4-chloro-3-(chlorosulfonyl)benzoate, and how are reaction conditions optimized?
The synthesis typically involves two primary steps: (i) esterification of 4-chloro-3-(chlorosulfonyl)benzoic acid with methanol under acid catalysis, and (ii) purification via recrystallization or column chromatography. Reaction conditions (e.g., temperature, solvent polarity) are optimized based on the reactivity of the chlorosulfonyl group, which is sensitive to hydrolysis. For instance, anhydrous conditions and low temperatures (~0–5°C) are critical to minimize side reactions . A comparative analysis of similar sulfonyl chloride esters (e.g., ethyl analogs) suggests that using aprotic solvents like dichloromethane enhances yield .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to identify the methyl ester (δ ~3.9 ppm for CH3) and aromatic protons (δ 7.5–8.5 ppm).
- IR : Peaks at ~1740 cm<sup>-1</sup> (ester C=O) and 1360–1180 cm<sup>-1</sup> (sulfonyl chloride S=O).
- Mass Spectrometry : Molecular ion peak at m/z 313.55 (C8H6Cl2O4S) . Cross-referencing with databases (e.g., PubChem CID 19429197) ensures accuracy .
Q. What are the primary chemical reactions involving the chlorosulfonyl group in this compound?
The chlorosulfonyl (–SO2Cl) group undergoes nucleophilic substitution with amines (forming sulfonamides), alcohols (forming sulfonate esters), and thiols. For example, reaction with primary amines at 0°C in THF yields sulfonamide derivatives, which are precursors for bioactive molecules . Competing hydrolysis to sulfonic acids can occur in aqueous media, necessitating strict moisture control .
Q. How does the compound’s stability vary under different storage conditions?
The compound is hygroscopic and decomposes in alkaline or aqueous environments. Stability studies recommend storage in sealed containers under inert gas (N2 or Ar) at –20°C, with desiccants like silica gel. Degradation products include 4-chloro-3-sulfobenzoic acid (via hydrolysis), detectable via TLC or HPLC .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coat) due to its corrosive nature and respiratory irritancy.
- Avoid contact with bases or water to prevent exothermic decomposition.
- Work in a fume hood with emergency wash stations accessible. Spills should be neutralized with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?
The chlorosulfonyl group’s reactivity is influenced by steric and electronic factors. For example, in reactions with bulky nucleophiles (e.g., tert-butylamine), steric hindrance at the sulfonyl site may redirect reactivity to the ester group. Computational modeling (DFT) of charge distribution can predict preferred attack sites. Experimental validation via <sup>13</sup>C NMR kinetic studies is recommended .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in enzyme inhibition assays (e.g., conflicting IC50 values) may arise from variations in assay conditions (pH, solvent). A standardized protocol should include:
Q. How can the compound’s reactivity be leveraged in multi-step syntheses of pharmaceuticals?
The compound serves as a bifunctional intermediate:
- Step 1 : Sulfonamide formation with a target amine.
- Step 2 : Ester hydrolysis (via NaOH/MeOH) to generate a carboxylic acid for further coupling. For example, this approach is used in synthesizing diuretic agents like Bumetanide analogs .
Q. What analytical methods differentiate between hydrolysis byproducts and intended reaction products?
- HPLC-MS : Retention time and mass signatures distinguish sulfonic acids (hydrolysis byproducts) from sulfonamides.
- pH Monitoring : Hydrolysis in aqueous media lowers pH due to HCl release, detectable via in-line probes.
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during hydrolysis .
Q. How do electronic effects influence the compound’s spectroscopic properties?
Electron-withdrawing groups (Cl, SO2Cl) deshield adjacent protons, causing downfield shifts in NMR. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
